methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate
Description
This compound features a purine core modified with multiple functional groups:
- 1,3-Dimethyl groups at positions 1 and 3 of the purine ring.
- 2,6-Dioxo groups contributing to the molecule’s hydrogen-bonding capacity.
- 7-(2-Methoxy-2-oxoethyl) substitution at position 7, introducing an ester-linked ethyl group.
- 8-[(2-Phenylethyl)amino-methyl] at position 8, providing a hydrophobic aromatic moiety and a secondary amine.
- Methyl ester at the terminal acetate group, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[8-[[(2-methoxy-2-oxoethyl)-(2-phenylethyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O6/c1-24-20-19(21(30)25(2)22(24)31)27(14-18(29)33-4)16(23-20)12-26(13-17(28)32-3)11-10-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWKCGTDJFHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CCC3=CC=CC=C3)CC(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ester and amine groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various organic solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,3-dimethyl-2,6-dioxo-purine scaffold but differ in substituents, leading to distinct physicochemical and pharmacological profiles.
Table 1: Structural and Functional Comparisons
Key Observations:
Ester vs. Amide Linkages : Methyl/ethyl esters (e.g., target compound vs. 349400-57-3) are more prone to hydrolysis than acetamides (e.g., 332117-32-5), affecting bioavailability .
Aromatic Substitutions : Phenylethyl (target compound) vs. dibenzyl (578753-74-9) groups modulate steric effects and interaction with aromatic receptor domains .
Electron-Donating/Withdrawing Groups : Nitro (5743-88-4) and chloro (57081-58-0) substituents alter electronic properties, influencing reactivity and target affinity .
Biological Activity
Methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₆ |
| Molecular Weight | 302.31 g/mol |
| CAS Number | 70871-20-4 |
The structure contains a purine base modified with a methoxy group and an aminoacetate moiety, suggesting potential interactions with biological targets similar to nucleosides or nucleotides.
Synthesis
The synthesis of this compound typically involves several steps starting from commercially available precursors. The key steps include:
- Formation of Purine Derivatives : The initial step often involves the alkylation of purine bases using appropriate alkylating agents.
- Introduction of Functional Groups : Subsequent reactions introduce methoxy and carbonyl groups to achieve the desired structure.
- Final Coupling Reaction : The final product is obtained through coupling with phenylethylamine derivatives.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study:
In a study examining the effects on human leukemia cells (CCRF-CEM), the compound demonstrated an IC50 value of approximately 6.7 µg/mL, indicating moderate cytotoxicity compared to other tested compounds which showed higher IC50 values (greater than 20 µg/mL) .
Analgesic and Anti-inflammatory Properties
Another area of interest is the analgesic and anti-inflammatory potential of this compound. Analogues have been synthesized and tested for their ability to alleviate pain and reduce inflammation.
Research Findings:
A study focusing on similar purine derivatives indicated that modifications in the side chains significantly influenced their analgesic activity. The presence of specific functional groups was correlated with enhanced efficacy in pain models .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in nucleotide metabolism.
- Interference with Cell Signaling Pathways : The compound could modulate pathways related to cell growth and apoptosis.
- Interaction with Receptors : Potential binding to purinergic receptors could explain some of its analgesic effects.
Q & A
Q. What spectroscopic techniques are recommended for characterizing methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate?
- Methodological Answer : Utilize a combination of NMR (¹H, ¹³C) , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups. For example:
- ¹H NMR identifies protons in the methoxy, phenylethyl, and purine moieties .
- FT-IR verifies carbonyl (C=O) and ester (C-O) stretching vibrations .
Table 1 : Example spectral parameters for related purine derivatives :
| Technique | Key Peaks/Shifts | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 3.2–3.8 (ester OCH₃) | Methoxy groups |
| ¹³C NMR | δ 170–175 ppm (C=O) | Carbonyl groups |
| FT-IR | 1720–1740 cm⁻¹ (ester C=O) | Ester linkages |
Q. What synthetic routes are available for this compound, and what are their yields?
- Methodological Answer : A multi-step synthesis is typically employed:
Purine core functionalization : Introduce the 2-methoxy-2-oxoethyl group at the purine N7 position using alkylation or Mitsunobu reactions .
Mannich reaction : Attach the (2-phenylethyl)amino moiety via reductive amination .
Esterification : Finalize the structure using methyl chloroacetate under basic conditions .
Table 2 : Yield optimization for related compounds :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 60–75% |
| Reductive Amination | NaBH₃CN, MeOH, RT | 50–65% |
Q. What is the compound’s role in medicinal chemistry research?
- Methodological Answer : The compound’s purine core suggests potential as a kinase inhibitor or adenosine receptor modulator . Screen its activity against targets like CDK2 or A₂A receptors using:
- Enzyme inhibition assays (e.g., fluorescence polarization) .
- Molecular docking to predict binding affinities .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify intermediates. For example:
Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies :
pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
Thermal stability : Use TGA/DSC to assess decomposition temperatures and identify stable polymorphs .
Table 3 : Stability data for analogous esters :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 2.0 | Ester hydrolysis | 8 hours |
| pH 7.4 | No significant degradation | >30 days |
Q. What advanced computational approaches optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Implement AI-driven process optimization (e.g., COMSOL Multiphysics coupled with machine learning):
Q. How to investigate the compound’s interaction mechanisms with biological targets at the molecular level?
- Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM or X-ray crystallography for structural insights. For example:
- SPR : Measure real-time binding to immobilized receptors .
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics over microsecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
